molecular formula C20H25N3O5S B14218366 L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide CAS No. 720698-96-4

L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide

Cat. No.: B14218366
CAS No.: 720698-96-4
M. Wt: 419.5 g/mol
InChI Key: AYIISPLCGXBGHS-ROUUACIJSA-N
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Description

L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide is a synthetic compound characterized by the presence of phenylalanine residues and a sulfoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide typically involves the coupling of L-phenylalanine derivatives with a sulfoethyl group. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure the selective formation of the desired product. The process may involve multiple steps, including the protection of functional groups, activation of carboxyl groups, and subsequent deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, making it suitable for various applications. The process is optimized to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoethyl group to a thiol group.

    Substitution: The phenylalanine residues can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or nucleophiles are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in protein interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide involves its interaction with specific molecular targets. The sulfoethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The phenylalanine residues can participate in hydrophobic interactions, further modulating the activity of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-phenylalaninamide: Lacks the sulfoethyl group, resulting in different chemical properties and biological activities.

    N-(2-sulfoethyl)-L-phenylalaninamide: Contains the sulfoethyl group but lacks the second phenylalanine residue, leading to distinct interactions and effects.

Uniqueness

L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide is unique due to the presence of both phenylalanine residues and the sulfoethyl group. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

720698-96-4

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C20H25N3O5S/c21-17(13-15-7-3-1-4-8-15)19(24)23-18(14-16-9-5-2-6-10-16)20(25)22-11-12-29(26,27)28/h1-10,17-18H,11-14,21H2,(H,22,25)(H,23,24)(H,26,27,28)/t17-,18-/m0/s1

InChI Key

AYIISPLCGXBGHS-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCCS(=O)(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCCS(=O)(=O)O)N

Origin of Product

United States

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